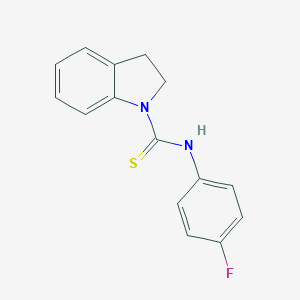
N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide is an organic compound that belongs to the class of indoline derivatives It features a fluorophenyl group attached to an indoline ring through a carbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide typically involves the reaction of 4-fluoroaniline with indoline-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous ether or THF.
Substitution: Nucleophiles such as amines, thiols; reactions often require a polar aprotic solvent and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-1-indolinecarbothioamide
- N-(4-chlorophenyl)-1-indolinecarbothioamide
- N-(4-bromophenyl)-1-indolinecarbothioamide
Uniqueness
N-(4-fluorophenyl)-2,3-dihydro-1H-indole-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13FN2S |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,3-dihydroindole-1-carbothioamide |
InChI |
InChI=1S/C15H13FN2S/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
BZAFAXXYPYMYSL-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)F |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B323432.png)
![(6E)-2,4-dichloro-6-[[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323433.png)
![N-{4-[(2-{[(4-fluorophenyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}propanamide](/img/structure/B323434.png)
![N-[4-({2-[1-(4-aminophenyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323439.png)
![N-[4-({2-[1-(2-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323441.png)
![N-[4-[[[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]carbamoyl]phenyl]propanamide](/img/structure/B323442.png)
![N-(4-{[2-(1-phenylhexylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323443.png)
![N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323444.png)
![N-(4-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323445.png)
![N-[4-({2-[(4-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323446.png)
![N-[4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323449.png)
![N-[4-[[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]propanamide](/img/structure/B323450.png)
![N-(4-{[2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323451.png)
![N-(4-{[2-(4-cyanobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323453.png)
